Ethyl bromodifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDVYTJUCXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216845 | |
| Record name | Ethyl bromodifluoroacetate | |
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Molecular Weight |
202.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-27-6 | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl bromodifluoroacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromodifluoroacetate | |
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| Record name | Ethyl bromodifluoroacetate | |
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| Record name | ETHYL BROMODIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QFZ6JJ5YH | |
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Research Objectives and Scope of Investigation
The primary research objective concerning ethyl bromodifluoroacetate is to exploit its reactivity for the synthesis of complex, fluorine-containing molecules. The incorporation of fluorine atoms, particularly the difluoromethyl group (-CF2H), into organic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.net The -CF2H group is often considered a lipophilic bioisostere of functional groups like hydroxyl (-OH) or thiol (-SH), making it a valuable substituent in the design of pharmaceuticals and agrochemicals. researchgate.netguidechem.com
The scope of investigation into this compound is broad and encompasses several key areas of synthetic organic chemistry. These investigations aim to develop novel and efficient methodologies for creating new chemical entities with potentially enhanced properties.
A significant area of research focuses on the use of this compound as a precursor for generating difluorocarbene (:CF2) in situ. sioc-journal.cn This highly reactive intermediate can then participate in various transformations, including N-H and O-H difluoromethylation of heterocyclic compounds like benzimidazoles and indazoles. sioc-journal.cn The development of such methods is crucial for modifying bioactive molecules to improve their efficacy. sioc-journal.cnub.edu
Another major research thrust involves the application of this compound in classic named reactions, most notably the Reformatsky reaction. acs.orgacs.orgwikipedia.org In these reactions, it reacts with aldehydes and ketones to produce 2,2-difluoro-3-hydroxy esters, which are valuable building blocks for more complex molecules. chemicalbook.comottokemi.com Investigations in this area often focus on controlling the stereoselectivity of the reaction to produce specific isomers of the desired products. acs.orgacs.org
Furthermore, research explores the role of this compound in transition metal-catalyzed cross-coupling reactions. nbinno.comnih.gov For instance, it can be coupled with aryl boronic acids or aryl halides under palladium or copper catalysis to form aryldifluoroacetates. nbinno.comacs.org These reactions provide a direct route to introduce the difluoroacetate (B1230586) group onto aromatic rings, which is a common structural motif in many biologically active compounds. nih.govacs.org
Radical reactions involving this compound are also an active area of investigation. acs.org These reactions, often initiated by radical initiators, allow for the addition of the difluoroacetate group across double bonds in a process known as atom transfer radical addition (ATRA). acs.org This methodology offers a complementary approach to ionic reactions for the synthesis of fluorinated compounds.
The following tables provide a summary of the physical and chemical properties of this compound, as well as typical reaction conditions for its use in difluoromethylation.
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 667-27-6 chemicalbook.com |
| Molecular Formula | C4H5BrF2O2 chemicalbook.com |
| Molecular Weight | 202.98 g/mol nbinno.com |
| Appearance | Clear colorless to slightly yellow liquid chemicalbook.com |
| Boiling Point | 112 °C at 700 mmHg nbinno.com |
| Density | 1.583 g/mL at 25 °C nbinno.com |
| Refractive Index | n20/D 1.387 nbinno.com |
| Solubility | Soluble in most organic solvents chemicalbook.com |
Typical Reaction Conditions for Difluoromethylation using this compound
| Substrate Type | Reagents & Conditions | Product Type |
| Phenols, Thiols | K2CO3, DMF, 60-115 °C thieme-connect.com | Difluoromethyl ethers/thioethers |
| Pyridines | Base (e.g., K2CO3), solvent (e.g., acetone) ub.edursc.org | N-difluoromethylated pyridines |
| Aldehydes, Ketones | Zn, catalyst (e.g., RhCl(PPh3)3), THF acs.orgbeilstein-journals.org | 2,2-difluoro-3-hydroxy esters |
| Alkenes | Cu catalyst, solvent acs.org | Bromodifluoroacetylated alkanes |
| Aryl Boronic Acids | Pd catalyst, base, solvent nbinno.com | Ethyl aryldifluoroacetates |
Synthetic Methodologies for Ethyl Bromodifluoroacetate and Its Derivatives
Preparative Routes to Ethyl Bromodifluoroacetate
Multiple synthetic pathways have been developed for the production of this compound, starting from a range of commercially available materials. These methods vary in their efficiency, scalability, and the nature of the intermediates involved.
Synthesis from Difluorobromoacetonitrile
A prominent method for synthesizing this compound involves the use of difluorobromoacetonitrile as a key intermediate. google.com This process is typically conducted as a one-pot synthesis where the nitrile is first hydrolyzed to bromodifluoroacetic acid, which then undergoes esterification. google.com
In a typical procedure, difluorobromoacetonitrile is dissolved in a 95% ethanol (B145695) solution. guidechem.com A 50% sulfuric acid solution is added, and the mixture is stirred at 30°C for 10 hours, followed by heating to reflux for 5 hours. guidechem.com The final product is then isolated through fractional distillation, yielding high-purity this compound. guidechem.com This method avoids the generation of toxic bromodifluoroacetyl halide intermediates. google.com
Methods Involving Dichloroacetyl Diethylamine (B46881)
An alternative route begins with the formation of dichloroacetyl diethylamine. This intermediate is synthesized by reacting dichloroacetyl chloride with diethylamine in a suitable solvent like toluene (B28343) at a controlled temperature below 10°C. guidechem.comgoogle.com
The resulting dichloroacetyl diethylamine is then subjected to a fluorination step. This is achieved by heating it with anhydrous potassium fluoride (B91410) and a phase transfer catalyst to approximately 145-150°C for 5-6 hours to produce difluoroacetyl diethylamine. guidechem.com This intermediate is subsequently treated with concentrated sulfuric acid and anhydrous ethanol, followed by heating under reflux for 5 hours. guidechem.com Distillation of the crude product yields ethyl difluoroacetate (B1230586), which is then brominated using cuprous bromide to afford the final product, this compound. guidechem.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Dichloroacetyl chloride, Diethylamine | Toluene, <10°C | Dichloroacetyl diethylamine |
| 2 | Dichloroacetyl diethylamine | Anhydrous potassium fluoride, phase transfer catalyst, 145-150°C | Difluoroacetyl diethylamine |
| 3 | Difluoroacetyl diethylamine | Concentrated H₂SO₄, Anhydrous ethanol, reflux | Ethyl difluoroacetate |
| 4 | Ethyl difluoroacetate | Cuprous bromide, 60°C, reflux | This compound |
Approaches from Trichloroethylene (B50587)
Trichloroethylene serves as a precursor in a multi-step synthesis of this compound. guidechem.com The initial step involves the oxidation of trichloroethylene to dichloroacetyl chloride. This is accomplished by heating trichloroethylene with a composite catalyst to 70-100°C while irradiating with a high-pressure mercury lamp and bubbling air through the mixture for 18-24 hours. guidechem.com The resulting dichloroacetyl chloride is then converted to this compound via the dichloroacetyl diethylamine intermediate as described in the preceding section. guidechem.com
Processes Utilizing Difluorodibromomethane
Difluorodibromomethane is a key starting material for producing the difluorobromoacetonitrile intermediate, which is then converted to this compound. chemicalbook.comguidechem.com In this process, difluorodibromomethane is reacted with a cyanide source, such as cuprous cyanide, in a mixed solvent system like N,N-dimethylformamide (DMF) and ethylene (B1197577) glycol dimethyl ether (DME). guidechem.com The reaction is facilitated by a catalyst, such as dicyclohexyl-18-crown-6, at around 20°C. guidechem.com Once the difluorobromoacetonitrile is formed, it is converted to the final product as detailed in section 2.1.1. guidechem.com
Alternative Preparations from Halodifluoroacetyl Halides
A common industrial approach involves the reaction of a halodifluoroacetyl halide (such as bromodifluoroacetyl fluoride, chloride, or bromide) with an alcohol. google.com These reactive acyl halides can be generated from various perhalogenated precursors. google.comgoogle.com
For instance, 1,2-dibromo-1,1-difluoro-2,2-dichloroethane can be converted to a bromodifluoroacetyl halide using oleum (B3057394) (fuming sulfuric acid with 50-70% SO₃). google.com The reaction is conducted at a temperature that allows the volatile bromodifluoroacetyl halide to distill from the reaction mixture as it forms. google.com This intermediate is then directly reacted with ethanol, often in a separate reactor, to produce this compound with high yields. google.com This method is advantageous as it avoids the generation of HF-containing effluents and does not require catalysts. google.com
| Precursor | Reagent | Intermediate | Final Product Yield |
| 1,2-dibromo-1,1-difluoro-2,2-dichloroethane | Oleum (65% SO₃), then Ethanol | Bromodifluoroacetyl halide | 82% google.com |
| CF₂BrCBr₃ | Oleum (30%), HgSO₄, Hg₂SO₄, then Ethanol | CF₂BrC(O)Br | 60.5% google.com |
| CF₂BrCF₂Br | Oleum (60%), Catalyst (e.g., Fe₂O₃), then Ethanol | Bromodifluoroacetyl fluoride | Not specified google.com |
Advanced Synthetic Strategies Employing this compound
This compound is a versatile building block used in a variety of advanced synthetic transformations to introduce the difluoromethyl or difluoroacetate group into complex molecules. chemicalbook.comenamine.net
One of the most significant applications is in the Reformatsky reaction . chemicalbook.comnrochemistry.com This reaction involves treating this compound with zinc dust to form an organozinc reagent, or a "Reformatsky enolate." nrochemistry.com This enolate then reacts with aldehydes or ketones to produce β,β-difluoro-α-hydroxy esters. chemicalbook.comacs.org The reaction proceeds with double diastereodifferentiation when using chiral α-oxygenated sulfinylimines, where the stereochemical outcome is controlled by the configuration of the sulfinyl group. acs.org
This compound is also widely used as a difluoroalkylating agent . It can participate in copper-mediated or palladium-catalyzed cross-coupling reactions with aryl boronic acids to form aryldifluoroacetate derivatives. chemicalbook.comnih.gov Furthermore, it is employed in radical reactions. For example, visible-light photoredox catalysis can mediate the aryldifluoroacetylation of alkynes, leading to the synthesis of 3-difluoroacetylated coumarins through a tandem radical cyclization process. acs.org Copper catalysis can also facilitate the radical addition of this compound to alkenes and alkynes. researchgate.netmdpi.com
Additionally, the compound serves as a source for difluoromethylation . It can be used for the efficient N-difluoromethylation of pyridines and quinolones in a transition-metal-free, two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org It is also effective for the chemoselective difluoromethylation of phenols and thiols in the presence of potassium carbonate, proceeding through a nucleophilic substitution pathway. thieme-connect.com
| Reaction Type | Substrate | Key Reagents | Product Type |
| Reformatsky Reaction | Aldehydes, Ketones, Imines | Zinc | β,β-Difluoro-α-hydroxy esters chemicalbook.comacs.org |
| Cross-Coupling | Aryl Boronic Acids | Palladium or Copper Catalyst | Aryldifluoroacetates chemicalbook.comnih.gov |
| Radical Addition | Alkenes, Alkynes | Visible Light Photoredox Catalyst or Copper | Difluoroacetylated compounds acs.orgresearchgate.net |
| N-Difluoromethylation | Pyridines, Quinolones | Base (e.g., K₂CO₃) | N-Difluoromethylated heterocycles rsc.org |
| O/S-Difluoromethylation | Phenols, Thiols | K₂CO₃ | Difluoromethyl ethers/thioethers thieme-connect.com |
Transition-Metal-Catalyzed Reactions
Among the various strategies, reactions catalyzed by transition metals like cobalt and copper have been extensively explored for creating new carbon-carbon and carbon-heteroatom bonds involving the CF2COOEt group. These methods often proceed under mild conditions and demonstrate broad functional group tolerance.
Cobalt-catalyzed cross-coupling reactions represent an effective method for the alkoxycarbonyldifluoromethylation of aryl compounds. Researchers have successfully demonstrated the cross-coupling of arylzinc reagents with this compound using a cobalt catalyst. This reaction provides a direct route to synthesize ethyl 2-aryl-2,2-difluoroacetates, which are important structural motifs in medicinal and materials chemistry. The process is noted for its efficiency, proceeding under relatively mild conditions. researchgate.net
Table 1: Cobalt-Catalyzed Cross-Coupling of Arylzinc Reagents with this compound
| Arylzinc Reagent | Product | Catalyst System | Yield (%) |
| Phenylzinc chloride | Ethyl 2,2-difluoro-2-phenylacetate | CoBr₂ / Ligand | Good |
| 4-Tolylzinc chloride | Ethyl 2,2-difluoro-2-(p-tolyl)acetate | CoBr₂ / Ligand | Good |
| 4-Methoxyphenylzinc chloride | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | CoBr₂ / Ligand | Moderate |
| 2-Thienylzinc chloride | Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | CoBr₂ / Ligand | Moderate |
Copper catalysis is a cornerstone in the functionalization of organic molecules using this compound. mdpi.com These reactions are prized for their cost-effectiveness and versatile reactivity. A common mechanistic feature in many of these transformations is the single-electron transfer (SET) from a Cu(I) species to this compound. This generates a key intermediate, the ethyl difluoroacetate radical (•CF₂COOEt), which then engages in various addition and coupling reactions. mdpi.comresearchgate.net Copper catalysts have been successfully employed in the difluoroacetylation of a diverse range of substrates, including alkenes, alkynes, and heteroarenes. mdpi.comnih.govacs.org
Direct C-H functionalization is a highly sought-after strategy in organic synthesis due to its atom economy. Copper-catalyzed methods have been developed for the direct C-H difluoroacetylation of (hetero)arenes and alkenes using this compound. acs.org These reactions bypass the need for pre-functionalized substrates, such as organometallic reagents. The use of a copper-amine catalyst system under mild conditions allows for the synthesis of various difluoroalkyl-substituted compounds in high yields with excellent functional group compatibility. acs.org
Quinoxalin-2(1H)-one derivatives are prevalent scaffolds in bioactive molecules, making their targeted functionalization a significant area of research. mdpi.comresearchgate.net A copper-catalyzed method for the direct C-H difluoroacetylation at the C-3 position of quinoxalinones using this compound has been successfully developed. researchgate.net This protocol utilizes inexpensive, commercially available reagents and tolerates a wide array of functional groups, affording the desired 3-difluoroacetylated quinoxalin-2(1H)-ones in moderate to good yields. mdpi.comresearchgate.net Control experiments suggest that the reaction proceeds through a radical pathway involving the •CF₂COOEt radical. mdpi.com
Table 2: Examples of Copper-Catalyzed C-3 Difluoroacetylation of Quinoxalin-2(1H)-ones
| Quinoxalin-2(1H)-one Substituent (at N-1) | Product Yield (%) |
| Methyl | 85% |
| Ethyl | 82% |
| Phenyl | 75% |
| 4-Chlorophenyl | 72% |
| Benzyl | 78% |
Coumarins are another class of heterocyclic compounds with significant biological and photophysical properties. An efficient copper-catalyzed method for the selective C-H difluoroalkylation of coumarins has been reported, utilizing the readily available this compound. bohrium.com This reaction demonstrates good functional group tolerance, and even redox-sensitive substrates can be successfully difluoroalkylated in good to high yields. The proposed mechanism involves the copper-catalyzed in-situ generation of the fluoroalkyl radical. bohrium.com This methodology has been shown to be applicable to other heteroarenes as well, highlighting its synthetic utility. bohrium.com
Table 3: Copper-Catalyzed C-H Difluoroacetylation of Substituted Coumarins
| Coumarin (B35378) Substituent | Position of Difluoroacetylation | Yield (%) |
| Unsubstituted | C3 | High |
| 6-Methyl | C3 | Good |
| 6-Chloro | C3 | Good |
| 7-Methoxy | C3 | High |
| 6-Bromo | C3 | Good |
Hydrazones serve as versatile synthons in organic chemistry. A copper-catalyzed direct C-H difluoroalkylation of aldehyde hydrazones with functionalized difluoromethyl bromides, including this compound, has been described. acs.org This reaction proceeds under mild conditions to yield stereodefined α,α-difluoro-β-keto hydrazones. The scalability of the reaction makes it practical for broader applications. acs.org This method provides a direct route to difluorinated ketone derivatives upon hydrolysis of the resulting hydrazone product.
Copper-Catalyzed Difluoroacetylation and Functionalization
Intramolecular Oxydifluoroalkylation of Hydroxyl-Containing Alkenes
A notable application of this compound is in the copper-catalyzed intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes, a method that provides a direct route to fluoroalkylated tetrahydrofurans and tetrahydropyrans. acs.orgnih.gov This one-pot reaction involves a difluoroalkylation step followed by a nucleophilic attack from the tethered hydroxyl group. acs.orgnih.gov
The reaction is initiated by the single-electron transfer from a Cu(I) species to this compound, generating a difluoroacetyl radical and a Cu(II) intermediate. This radical then adds to the alkene moiety of the substrate. The resulting alkyl radical is trapped by the Cu(II) species, in the presence of a base, to form a copper (III) intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group leads to the formation of the cyclized product.
The choice of catalyst and ligand is crucial for the success of this transformation. While CuBr and CuI show catalytic activity, Cu(CH₃CN)₄PF₆ has been found to be a more effective catalyst, leading to higher yields. acs.org The tridentate ligand PMDETA is generally preferred over bidentate ligands such as 1,10-phenanthroline (B135089) or bipyridine. acs.org The reaction conditions typically involve heating the substrate with this compound in the presence of the copper catalyst, ligand, and a base like sodium carbonate in a solvent such as DMSO.
| Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| CuBr (10) | PMDETA | - | DMSO | 85 | 24 |
| CuBr (10) | PMDETA | Na₂CO₃ | DMSO | 85 | 72 |
| CuI (10) | PMDETA | Na₂CO₃ | DMSO | 85 | 81 |
| Cu(CH₃CN)₄PF₆ (10) | PMDETA | Na₂CO₃ | DMSO | 85 | 89 |
Reactions with Amines to Form Copper Complexes
This compound participates in copper-catalyzed reactions with amines, leading to the formation of valuable difluoroalkylated products. While the stable isolation of copper complexes formed directly from this compound and an amine may not be the primary focus, the in-situ formation of such complexes is a key aspect of certain catalytic cycles.
One such example is the three-component copper-catalyzed difluoroalkylamidation of alkynes. In this reaction, a picolinamide (B142947) substrate acts as a bidentate ligand, coordinating with a copper(II) catalyst to form an intermediate complex. rsc.org This complex then traps a difluoroalkylated vinyl radical, which is generated from the reaction of a difluoroalkyl radical (derived from this compound via a single-electron transfer from a copper(I) species) with an alkyne. rsc.org The resulting copper(III) intermediate undergoes reductive elimination to afford the desired difluoroalkylated enamide and regenerate the copper(I) catalyst. rsc.org
Selective C5-H Bromination and Difluoromethylation of 8-Aminoquinoline (B160924) Amides
A significant advancement in the functionalization of heterocyclic compounds is the copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides, where this compound serves as a bifunctional reagent. rsc.orgrsc.org This method allows for the controlled introduction of either a bromine atom or a difluoromethyl group at the C5 position of the quinoline (B57606) ring, with the outcome being dictated by the choice of the copper catalyst and additives. rsc.orgrsc.org
For the selective C5-bromination, a combination of a cupric catalyst, such as CuSO₄·5H₂O, and an alkaline additive is employed. rsc.orgrsc.org In contrast, the C5-difluoromethylation is achieved using a cuprous catalyst, like CuBr, in conjunction with a silver additive, such as AgOAc. rsc.orgrsc.org This divergent reactivity from a single reagent is a notable feature of this methodology.
The reaction exhibits a broad substrate scope, tolerating a variety of substituents on the amide portion of the 8-aminoquinoline core. This provides a convenient and efficient pathway to C5-functionalized quinolines, which are of interest in medicinal chemistry. rsc.orgrsc.org
| Desired Functionalization | Copper Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | CuSO₄·5H₂O | Alkaline Base | DMSO | 100 | Good to Excellent |
| Difluoromethylation | CuBr | AgOAc | DMSO | 100 | Up to 62% |
Difunctionalization of Unactivated Alkenes
This compound is a key reagent in the copper-catalyzed difunctionalization of unactivated alkenes, a process that allows for the simultaneous introduction of two different functional groups across a double bond. A prime example of this is the regioselective bromodifluoroacetylation of alkenes. nih.govacs.org This reaction proceeds under mild conditions and avoids the formation of byproducts from hydrodifluoroacetylation or direct alkenyl C-H difluoroacetylation. nih.govacs.org
The mechanism of this transformation involves an atom transfer radical addition (ATRA) process. nih.govacs.org A copper(I) catalyst initiates the reaction by abstracting the bromine atom from this compound to generate a difluoroacetyl radical. This radical then adds to the alkene, forming a new carbon-centered radical, which is subsequently trapped by a copper(II) bromide species to yield the bromodifluoroacetylated product and regenerate the copper(I) catalyst.
This method is applicable to a range of unactivated alkenes and provides a straightforward route to compounds bearing both a bromine atom and a difluoroacetate group, which can serve as versatile synthetic intermediates.
Atom Transfer Radical Addition (ATRA) Processes in Alkene Difunctionalization
Atom Transfer Radical Addition (ATRA) is a powerful strategy for the difunctionalization of alkenes, and this compound is an effective reagent in this context. The copper-catalyzed bromodifluoroacetylation of alkenes is a classic example of an ATRA process. nih.govacs.org More recently, visible-light photoredox catalysis has also been employed to facilitate the ATRA of this compound to alkenes.
In a typical photoredox-catalyzed ATRA reaction, a photocatalyst, upon excitation by visible light, reduces this compound to generate the α-fluorocarbonyl radical. acs.org This radical adds to an alkene to form a benzylic radical intermediate, which is then oxidized by the photocatalyst in its oxidized state, leading to the formation of a carbocation. This carbocation is subsequently trapped by a nucleophile, such as a thiocyanate (B1210189) ion, to afford the final difunctionalized product. acs.org This approach allows for the three-component reaction of an alkene, this compound, and a nucleophile source under mild, light-mediated conditions.
Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids
Palladium catalysis offers a powerful tool for the formation of C(sp²)-CF₂ bonds, and the cross-coupling of aryl boronic acids with this compound is a key example. This reaction provides a direct route to aryldifluoroacetates, which are valuable motifs in medicinal chemistry.
The palladium-catalyzed Negishi cross-coupling reaction of this compound with aryl bromides or triflates is a related and important transformation. sci-hub.senih.gov This reaction proceeds under mild conditions and does not require the pre-formation of an organozinc reagent. The in-situ generation of the zinc reagent from this compound and zinc powder is followed by a palladium-catalyzed cross-coupling with the aryl electrophile. This methodology has been successfully applied to a range of aryl bromides and, notably, is the first to enable the conversion of aryl triflates to products containing a C-CF₂ bond. sci-hub.senih.gov
| Aryl Bromide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromobiphenyl | [Pd(π-cinnamyl)Cl]₂ / Xantphos | THF | 60 | 94 |
| 4-Bromo-N,N-dimethylaniline | [Pd(π-cinnamyl)Cl]₂ / Xantphos | THF | 60 | 85 |
| 4-Bromobenzonitrile | [Pd(π-cinnamyl)Cl]₂ / Xantphos | THF | 60 | 82 |
Rhodium-Catalyzed Reactions
Rhodium catalysts have been effectively utilized in Reformatsky-type reactions involving this compound. researchgate.net This reaction allows for the addition of the difluoroacetate moiety to carbonyl compounds, yielding β-hydroxy-α,α-difluoro esters.
The reaction typically involves the treatment of an aldehyde or ketone with this compound and a zinc reagent, such as diethylzinc (B1219324), in the presence of a rhodium catalyst, for example, RhCl(PPh₃)₃. researchgate.net This method is particularly advantageous for improving the reactivity of less reactive ketones. The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. researchgate.net This rhodium-catalyzed approach offers a valuable alternative to the classical Reformatsky reaction for the synthesis of these important fluorinated building blocks.
Reformatsky-Honda Reaction
The Reformatsky reaction of this compound with α-oxygenated sulfinylimines has been investigated under Honda-Reformatsky conditions. acs.orgacs.orgsemanticscholar.org This reaction proceeds with a double diastereodifferentiation effect, where the stereochemical outcome is dictated by the configuration of the sulfinyl group. acs.orgacs.orgnih.gov For matched cases, where the chirality of the sulfinyl auxiliary and the α-oxygenated substituent align favorably, excellent diastereoselectivities of greater than 94:6 have been achieved. acs.orgacs.orgsemanticscholar.org In contrast, when the enantiomeric chiral auxiliary is used (a mismatched case), the diastereoselectivity is significantly reduced. acs.org This methodology has proven effective for sulfinylimines derived from aldehydes with a chiral α-oxygenated substituent; however, reactions involving sulfinylimines from unsubstituted alkanals show virtually no diastereoselectivity. acs.orgacs.org The synthesis using this reaction is valuable for producing enantioenriched α,α-difluoro-β-amino acid derivatives. acs.org
Table 1: Diastereoselectivity in the Reformatsky-Honda Reaction with this compound
| Substrate (Sulfinylimine derived from) | Chiral Auxiliary Configuration | Diastereomeric Ratio (d.r.) | Reference |
| (R)-lactaldehyde | (S)-configured | >94:6 (Matched) | acs.org |
| (R)-lactaldehyde | (R)-configured | Reduced selectivity (Mismatched) | acs.org |
| Glyceraldehyde-derived aldehyde | Matched Case | Excellent (>94:6) | acs.org |
| Threose-derived aldehyde | Matched Case | Excellent (>94:6) | acs.org |
| Unsubstituted Alkanals | N/A | Virtually no selectivity | acs.org |
α-Fluoroalkylation of α,β-Unsaturated Ketones
This compound can participate in a Michael-type 1,4-addition reaction with α,β-unsaturated carbonyl compounds. nih.gov In the presence of copper powder, this compound reacts with Michael acceptors to selectively yield the corresponding 1,4-addition products. nih.gov This method provides a direct route to α-difluoroalkylated ketones and esters. The reaction's selectivity is dependent on the structure of the acceptor; it proceeds efficiently unless the acceptor possesses a group, such as a phenyl group, that can stabilize a radical intermediate. nih.gov This process represents a formal hydroperfluoroalkylation of the unsaturated system. nih.gov
Reformatsky-Type Additions
The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, utilizes an organozinc reagent derived from an α-halo ester. In the context of this compound, this reaction provides a powerful tool for the introduction of the difluoroacetate moiety into a variety of organic molecules.
Reactions with Aldehydes and Ketones
The zinc-induced reaction of this compound with aldehydes and ketones is a well-established method for the synthesis of β-hydroxy-α,α-difluoro esters. This reaction typically proceeds by the insertion of zinc into the carbon-bromine bond of this compound, forming a zinc enolate. This enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup yields the desired β-hydroxy-α,α-difluoro ester.
The presence of catalytic amounts of cerium(III) chloride has been shown to improve yields and simplify the procedure for these reactions. This modification allows for the generation of diastereomeric mixtures of α-fluoro-β-hydroxy esters, some of which can be separated by crystallization or column chromatography to yield diastereomerically pure products. Mild alkaline hydrolysis of the separated esters can then provide the corresponding α-fluoro-β-hydroxy acids.
Additions to Lactones
Reformatsky-type additions of this compound to lactones have been developed as a method to synthesize compounds containing a difluoromethyl group attached to a hydroxyl-bearing carbon. These reactions have been successfully carried out using various metal-mediated activation methods under mild, one-pot conditions. thieme-connect.com
The classical Reformatsky reaction using zinc dust in refluxing tetrahydrofuran (B95107) (THF) has been employed. thieme-connect.com Additionally, modified conditions have been explored to improve yields and reactivity, especially with less reactive lactones. These modifications include the use of zinc with a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂) or cerium(III) chloride (CeCl₃) at room temperature, as well as the use of samarium(II) iodide (SmI₂) at room temperature. thieme-connect.com The titanocene-promoted reactions have been noted as being slightly more advantageous. thieme-connect.com These additions generally proceed with medium to good yields and are often completely diastereoselective. thieme-connect.com
| Method | Reagents | Conditions |
|---|---|---|
| A | Zn (7 equiv) | THF, reflux |
| B | Zn (7 equiv)/Cp₂TiCl₂ (0.05 equiv) | THF, r.t. |
| C | Zn (3.5 equiv)/CeCl₃ (0.04 equiv) | THF, r.t. |
Stereoselective Reactions with α-Oxygenated Sulfinylimines
The Reformatsky reaction of this compound with α-oxygenated sulfinylimines has been investigated, demonstrating a high degree of stereocontrol. acs.orgacs.orgsemanticscholar.org Utilizing Honda-Reformatsky conditions, which typically involve the use of diethylzinc (Et₂Zn), the reaction proceeds with double diastereodifferentiation. acs.orgnih.govfigshare.com This means that the stereochemistry of the final product is influenced by both the chirality of the sulfinyl group and the α-oxygenated substituent of the imine.
The configuration of the sulfinyl group plays a determining role in the stereochemical outcome of the reaction. acs.orgacs.org Excellent diastereoselectivities, often greater than 94:6, have been achieved in what are described as "matched cases," where the chirality of the sulfinyl auxiliary and the α-oxygenated substituent work in concert to favor the formation of a single diastereomer. acs.orgsemanticscholar.org In contrast, reactions with sulfinylimines derived from unsubstituted alkanals show virtually no diastereoselectivity. acs.org
The stereochemical results of these reactions are consistent with the Barrow model for nucleophilic additions to sulfinylimines. acs.org It has also been noted that slight variations in diastereoselectivity can occur depending on the age and rate of addition of the diethylzinc reagent. acs.org
Microwave-Assisted Reformatsky Reaction with Imines
A convenient microwave-assisted Reformatsky reaction has been developed for the synthesis of 3-fluoro and 3,3-difluoro β-lactams from imines and this compound. researchgate.netnih.govbeilstein-journals.org This methodology has been applied to the synthesis of analogues of combretastatin (B1194345) A-4 (CA-4), a potent anticancer agent. researchgate.net The reaction of aromatic imines with this compound in the presence of a stoichiometric amount of a chiral 1,2-amino alcohol ligand can lead to the formation of chiral α,α-difluoro-β-lactams in moderate to good yields (45–76%) and with high to excellent enantioselectivities (86–99% ee). nih.govbeilstein-journals.org
Radical and Photoredox-Mediated Transformations
In addition to its role in ionic reactions, this compound can also serve as a precursor to difluoromethyl radicals under various conditions. These radical species can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Generation of Difluoromethyl Radicals
The generation of difluoromethyl radicals from this compound can be achieved through several methods, including copper-catalyzed processes and photoredox catalysis.
In copper-mediated reactions, the interaction of this compound with a copper(I) species can lead to a single-electron transfer (SET) event, generating a difluoroalkyl radical and a copper(II) species. mdpi.com This radical can then engage in various transformations, such as addition to alkenes. mdpi.com
Visible Light-Mediated Radical Smiles Rearrangement
A significant advancement in the synthesis of molecules containing a gem-difluoro group is the development of a visible light-mediated radical Smiles rearrangement. researchgate.net This methodology facilitates the direct and efficient introduction of a difluoroethanol motif into a range of aryl and heteroaryl systems. researchgate.net The reaction proceeds under mild conditions and has been successfully applied to the synthesis of an opioid receptor-like 1 (ORL-1) antagonist. researchgate.net A key advantage of this photochemical approach is its scalability, having been demonstrated on a 15-gram scale with industrially relevant catalyst loadings of Ru(bpy)3Cl2 (0.01 mol%). researchgate.net
The reaction is initiated by visible light, which excites the photocatalyst, leading to the generation of a radical species from a difluorobromo sulfonate precursor derived from this compound. researchgate.net This radical then undergoes an intramolecular nucleophilic substitution, characteristic of the Smiles rearrangement, at the ipso-position of an activated aromatic leaving group. researchgate.net This method provides a novel and efficient disconnection for the synthesis of molecules bearing the valuable benzylic difluoroethanol functionality. researchgate.net
Radical Cyclization Reactions
This compound is a valuable precursor for generating radicals that can participate in cyclization reactions to form a variety of heterocyclic structures. These reactions often proceed via a tandem mechanism where an initial radical addition is followed by an intramolecular cyclization.
One such application involves the copper-catalyzed tandem radical cyclization of vinyl isocyanides with bromodifluoroacetic derivatives. This method provides a mild and efficient pathway for the synthesis of 1-difluoroalkylated isoquinolines in moderate to good yields. rsc.org Another approach utilizes visible light to trigger the difluoroacetylation and subsequent cyclization of chromone-tethered alkenes. This photoredox-catalyzed reaction, using bromodifluoroacetates as coupling partners, affords a broad range of functionalized tetrahydroxanthone products with yields up to 85%. acs.org
The versatility of radical cyclizations involving this compound is further demonstrated in the synthesis of other heterocyclic systems. For instance, copper-catalyzed radical addition of alkynols to this compound leads to the formation of difluoroheterocyclic compounds. acs.org Additionally, a copper-catalyzed direct difluoromethylation of activated alkenes, followed by cyclization, has been developed to afford difluorinated oxindoles and quinoline-2,4-diones. nih.gov
Below is a table summarizing various radical cyclization reactions involving this compound and its derivatives.
| Starting Materials | Reagents/Catalyst | Product | Yield (%) |
| Vinyl isocyanides, Bromodifluoroacetic derivatives | Cu/B2pin2 system | 1-Difluoroalkylated isoquinolines | Moderate to good |
| Chromone-tethered alkenes, Bromodifluoroacetates | fac-Ir(ppy)3 or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene | Functionalized tetrahydroxanthones | Up to 85% |
| Alkynols, this compound | Copper catalyst | Difluoroheterocyclic compounds | Not specified |
| Activated alkenes | Copper catalyst | Difluorinated oxindoles and quinoline-2,4-diones | Not specified |
Cascade and One-Pot Processes
Quadruple Cleavage with Primary Amines for Heterocycle Synthesis
An efficient one-pot cascade process has been developed that utilizes the unprecedented quadruple cleavage of this compound in the presence of primary amines to synthesize valuable fluorine-containing heterocycles. rsc.org In this reaction, this compound exhibits a dual role, acting as both a C1 synthon and a difluoroalkylating reagent. rsc.org Mechanistic studies, supported by DFT calculations, suggest that a base plays a crucial role in the in situ generation of key isocyanide intermediates from the primary amines and difluorocarbene. rsc.org This methodology has also been extended to the use of halodifluoroacetates as formylation reagents for a variety of amines through this quadruple cleavage pathway. rsc.org
Carbocyclization for N-Containing Heterocyclic Compounds
A practical and efficient copper-catalyzed carbocyclization of 2-functionalized anilines with this compound serving as a C1 source provides a general route to a variety of N-containing heterocyclic compounds. ox.ac.uk This method allows for the synthesis of quinazolinones, benzimidazoles, benzoxazoles, benzothiazoles, and quinolines in satisfactory yields with excellent functional group compatibility. ox.ac.uk The proposed reaction mechanism involves the defluorination of this compound, followed by an intramolecular cyclization of the 2-functionalized aniline (B41778). ox.ac.uk Control experiments suggest that the transformation proceeds through the in situ generation of difluorocarbene and does not involve a radical process. ox.ac.uk This protocol also demonstrates that this compound can serve a dual role as both a C1 synthon and a difluoromethyl source for the synthesis of N-difluoromethyl benzimidazoles. ox.ac.uk
The optimized reaction conditions for this copper-catalyzed carbocyclization are summarized in the table below.
| Catalyst | Base | Solvent | Temperature (°C) |
| CuI | K3PO4 | 1,4-Dioxane | 100 |
Annulation of Pyridinium (B92312) Salts to Indolizines
A novel annulation reaction of pyridinium salts with this compound provides an efficient route to access indolizine (B1195054) derivatives. nih.gov The substitution pattern on the α-position of the pyridine (B92270) ring plays a critical role in determining the reaction pathway. nih.gov This methodology allows for the convenient synthesis of various indolizines from readily available pyridinium salts under mild and simple reaction conditions. nih.gov
Triple Mode of Alkylation
This compound exhibits a remarkable triple mode of chemical reactivity, which is dependent on the nucleophilicity of the substrate and the choice of base. rsc.org This divergent reactivity allows for selective N, O-difluoromethylation, N-ethylation, or S-(ethoxycarbonyl)difluoromethylation. rsc.orgacs.org
For instance, the use of lithium hydroxide (B78521) promotes the N-difluoromethylation of tosyl-protected anilines. acs.org In contrast, switching the base to 4-N,N-dimethylamino pyridine (DMAP) with the same substrate leads to the corresponding N-ethylation product. acs.org When highly nucleophilic thiophenols are employed, S-(ethoxycarbonyl)difluoromethylation occurs. acs.org
This divergent reactivity stems from different mechanistic pathways. The difluoromethylation proceeds through an in situ ester hydrolysis followed by decarboxylative-debrominative difluorocarbene formation and subsequent trapping by the nucleophile. acs.org In the presence of DMAP, the hydrolysis of the ester is suppressed, and a nucleophilic attack at the ethyl group of the ester results in N-ethylation. acs.org
The following table illustrates the base-dependent divergent reactivity of this compound with a model substrate.
| Substrate | Base | Product |
| Tosyl-protected aniline | Lithium hydroxide | N-difluoromethylated aniline |
| Tosyl-protected aniline | 4-N,N-dimethylamino pyridine (DMAP) | N-ethylated aniline |
| Thiophenol | Not specified | S-(ethoxycarbonyl)difluoromethylated thiophenol |
N-Difluoromethylation
This compound is an effective reagent for the N-difluoromethylation of various nitrogen-containing compounds, including anilines and pyridine derivatives. rsc.orgrsc.org The reaction mechanism often involves the generation of difluorocarbene as a key intermediate. rsc.org For instance, a general protocol for the N-difluoromethylation of aniline derivatives has been developed where this compound acts as a difluorocarbene source in the presence of a base. rsc.org This method is noted for its operational simplicity, as it can be performed with bench-top grade solvents without the need for pre-drying or an inert atmosphere, and it tolerates a wide range of functional groups, providing good to excellent yields. rsc.org
In a transition metal-free approach, N-difluoromethylation of tosyl-protected anilines can be achieved using this compound promoted by lithium hydroxide. semanticscholar.orgdntb.gov.ua This reaction proceeds through a sequence of in situ ester hydrolysis, followed by decarboxylation and debromination to form difluorocarbene, which is then trapped by the nitrogen nucleophile. dntb.gov.ua
Similarly, a novel method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones utilizes this compound as the fluorine source. rsc.orgresearchgate.net This process involves an initial N-alkylation step, followed by the in situ hydrolysis of the ester and subsequent decarboxylation to yield the final N-CF2H product. rsc.org The steric and electronic properties of substituents on the pyridine ring significantly influence the reaction's effectiveness. rsc.org
Table 1: Examples of N-Difluoromethylation using this compound
| Substrate | Base/Promoter | Product | Yield |
|---|---|---|---|
| N-pyridyl-substituted anilines | Base | N-difluoromethylated anilines | Good to Excellent |
| Tosyl-protected anilines | Lithium Hydroxide | N-difluoromethylated tosyl-anilines | High to Excellent |
| Pyridine derivatives | - | N-difluoromethylated pyridinium salts | Moderate to Good |
O-Difluoromethylation
The O-difluoromethylation of phenols to produce aryl difluoromethyl ethers can be accomplished using this compound. semanticscholar.orgthieme-connect.com An efficient method employs potassium carbonate (K2CO3) as a base in dimethylformamide (DMF). thieme-connect.comdntb.gov.ua This protocol is chemoselective for phenols and thiols, even in the presence of amines. thieme-connect.com Mechanistic studies suggest that this reaction proceeds via a nucleophilic substitution pathway rather than a radical-mediated one. thieme-connect.com
For electron-deficient phenols, cesium carbonate has been shown to effectively promote O-difluoromethylation. semanticscholar.orgdntb.gov.ua Similar to N-difluoromethylation, the proposed mechanism involves the in situ formation of difluorocarbene, which is then trapped by the phenoxide nucleophile. dntb.gov.ua This method provides a practical alternative to photocatalyzed or radical-based difluoromethylation techniques. thieme-connect.comthieme-connect.de
Table 2: O-Difluoromethylation of Phenols
| Substrate Type | Base/Promoter | Key Features |
|---|---|---|
| Phenols | K2CO3 | Chemoselective, proceeds via nucleophilic substitution |
N-Ethylation
Interestingly, the reaction of this compound with tosyl-protected anilines can be diverted from N-difluoromethylation to N-ethylation by changing the base. semanticscholar.orgdntb.gov.ua While lithium hydroxide promotes difluoromethylation, switching the base to 4-N,N-dimethylamino pyridine (DMAP) results in the corresponding N-ethylated product. semanticscholar.orgdntb.gov.ua
This divergent reactivity is attributed to the role of the base. In the presence of DMAP, the hydrolysis of the ester group is suppressed. Instead, a nucleophilic attack by the deprotonated aniline occurs at the ethyl moiety of the ester, leading to N-ethylation. semanticscholar.orgdntb.gov.ua This highlights the base-dependent tunable reactivity of this compound. semanticscholar.org
S-(ethoxycarbonyl)difluoromethylation
Thiophenols, being highly nucleophilic, react with this compound to yield S-(ethoxycarbonyl)difluoromethylation products. semanticscholar.orgdntb.gov.ua This reaction proceeds through a rapid SN2 attack of the thiophenolate anion on the bromine atom of this compound. semanticscholar.orgdntb.gov.ua This pathway occurs in preference to ester hydrolysis, which is the initial step in the difluorocarbene generation pathway observed for N- and O-difluoromethylation. dntb.gov.ua This distinct reactivity with strong sulfur nucleophiles further demonstrates the versatile but substrate-dependent reaction modes of this compound. semanticscholar.org
Reactions as Difluorocarbene Precursor
This compound is widely recognized as an inexpensive, stable, and environmentally favorable precursor for difluorocarbene (:CF2). rsc.orgsemanticscholar.orgdntb.gov.ua This reactive intermediate is valuable for introducing the difluoromethylene group into various organic molecules. cas.cn
Generation of Difluorocarbene in situ
Difluorocarbene can be generated in situ from this compound under basic conditions. rsc.org The process is believed to occur through a tandem mechanism involving ester hydrolysis, followed by decarboxylation and debromination (α-elimination). dntb.gov.uaresearchgate.net
The reaction sequence is as follows:
Ester Hydrolysis: A base, such as lithium hydroxide or sodium carbonate, promotes the hydrolysis of the ethyl ester to form the corresponding bromodifluoroacetate salt. semanticscholar.orgdntb.gov.ua
Decarboxylation & Debromination: The bromodifluoroacetate anion is unstable and readily undergoes decarboxylation and loss of a bromide ion to generate the singlet difluorocarbene intermediate. dntb.gov.uaresearchgate.net
This in situ generation avoids the handling of hazardous and gaseous difluorocarbene sources. cas.cn The reaction conditions can be tuned to control the rate of carbene generation for subsequent reactions.
Trapping by Nucleophiles
Once generated, the moderately electrophilic difluorocarbene is rapidly trapped by a variety of soft nucleophiles. semanticscholar.orgcas.cn This is the key step in the difluoromethylation of heteroatoms like nitrogen and oxygen. dntb.gov.uacas.cn
N-Nucleophiles: Tosyl-protected anilines and other amine derivatives can trap the difluorocarbene to form N-difluoromethylated products. semanticscholar.orgdntb.gov.ua
O-Nucleophiles: Electron-deficient phenols react with the in situ generated difluorocarbene to yield O-difluoromethyl ethers. semanticscholar.orgdntb.gov.ua
The efficiency of trapping depends on the nucleophilicity of the substrate and the reaction conditions. The reaction of difluorocarbene with the nucleophile is typically faster than its reaction with the base used for its generation, allowing for effective product formation. cas.cn
Atom Recombination Reactions of Difluorocarbene
This compound serves as a key reagent for the in situ generation of difluorocarbene (:CF2), a highly reactive intermediate that can undergo unconventional transformations. In a notable example of atom recombination, difluorocarbene, derived from this compound, acts as both a C1 synthon and a fluorine source in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.orgacs.orgchinesechemsoc.org This catalyst-free reaction showcases a novel pathway with a broad substrate scope and good functional group tolerance. chinesechemsoc.orgchinesechemsoc.org
The proposed mechanism for this transformation begins with the decomposition of this compound under basic conditions to yield difluorocarbene. chinesechemsoc.org The electron-deficient difluorocarbene is then captured by the nucleophilic amino group of the 2-aminoarylketone. chinesechemsoc.orgchinesechemsoc.org This is followed by an intramolecular cyclization and rearrangement process, where one of the fluorine atoms from the original difluorocarbene is incorporated into the final 3-fluorinated oxindole (B195798) product. chinesechemsoc.org Mechanistic studies and density functional theory (DFT) calculations suggest the involvement of an epoxide intermediate in this rearrangement process. chinesechemsoc.org
While this compound is a common precursor for generating difluorocarbene for these reactions, other difluorocarbene precursors such as HCF2Cl, TMSCF2Br, and ethyl iododifluoroacetate can also be used, although they may result in lower yields. chinesechemsoc.org
The general procedure for this atom recombination reaction involves treating the 2-aminoarylketone with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) at elevated temperatures. chinesechemsoc.orgchinesechemsoc.org
Reactions with Michael Acceptors
This compound can participate in Michael-type addition reactions with various α,β-unsaturated carbonyl compounds, known as Michael acceptors. researchgate.netnih.govjst.go.jp These reactions are typically mediated by copper powder and result in the formation of 1,4-addition products. researchgate.netnih.govjst.go.jp This methodology provides a valuable route for the introduction of the difluoroacetate moiety into organic molecules.
However, the copper-mediated Michael addition of this compound can sometimes be associated with the formation of byproducts. researchgate.netthieme-connect.comthieme-connect.com To address this, significant improvements to the reaction protocol have been developed, leading to increased yields and selectivity.
1,4-Addition Reactions
The 1,4-addition of this compound to Michael acceptors is a key method for forming carbon-carbon bonds and synthesizing compounds containing the CF2 group. researchgate.net The reaction is generally carried out by treating the Michael acceptor with this compound in the presence of copper powder. nih.gov
Research has shown that the efficiency and selectivity of this reaction can be dramatically improved by the use of certain additives. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been found to be highly beneficial, leading to the exclusive formation of 1,4-adducts and preventing the formation of 1,2-adducts or radical adducts. researchgate.net The use of TMEDA also allows for the reaction to be conducted in low-boiling solvents like THF, which simplifies the work-up procedure. researchgate.net
Furthermore, the use of protic additives such as water (H₂O) and acetic acid (AcOH) has been shown to provide a robust and highly improved protocol for the copper-mediated Michael addition. researchgate.netthieme-connect.comthieme-connect.com These additives can significantly increase the yield of the desired 1,4-addition product while reducing the amount of reagent required. researchgate.netthieme-connect.comthieme-connect.com
The table below summarizes the results of the copper-mediated 1,4-addition of this compound to various Michael acceptors, highlighting the effect of different additives on the reaction yield.
| Michael Acceptor | Additive | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acrylate (B77674) | None | Cu, reflux | 45-55 |
| Ethyl acrylate | TMEDA | Cu, THF, rt | Improved |
| Ethyl acrylate | H₂O | Cu, TMEDA, THF, rt | 70 |
| Ethyl acrylate | AcOH | Cu, TMEDA, THF, rt | 97 |
| Cyclohexenone | AcOH | Cu (5.0 equiv), reflux | 97 |
| Methyl vinyl ketone | TMEDA | Cu, THF, rt | 85 |
| Acrolein | TMEDA | Cu, THF, rt | 78 |
| Acrylonitrile | TMEDA | Cu, THF, rt | 92 |
Mechanistic Investigations and Reaction Pathway Elucidation
Computational Chemistry and DFT Studies
Computational chemistry, with a strong emphasis on Density Functional Theory (DFT) calculations, has provided profound insights into the complex reaction mechanisms involving ethyl bromodifluoroacetate. These theoretical studies have been instrumental in elucidating the roles of various intermediates, calculating energy barriers, and predicting reaction pathways.
Insights into Reaction Mechanisms
DFT calculations have been pivotal in understanding the dual role of this compound as both a C1 synthon and a difluoroalkylating reagent. researchgate.netrsc.org In reactions with primary amines, for instance, mechanistic studies supported by DFT calculations have shown that the base plays an active role in the formation of key intermediates. rsc.orgchem960.com These studies have helped to rationalize the formation of various fluorine-containing heterocycles through a one-pot cascade process involving an unprecedented quadruple cleavage of the reagent. rsc.org
Role of Difluorocarbene Formation
A common pathway for the reactivity of this compound involves its conversion to difluorocarbene (:CF2). This highly reactive intermediate can then participate in a variety of transformations. DFT studies have confirmed that the reaction of this compound with a base, such as sodium carbonate, can lead to the formation of difluorocarbene through decarboxylation and debromination processes. researchgate.net The base's role is crucial in this transformation, and its choice can significantly influence the reaction's efficiency and outcome. chinesechemsoc.org For example, in the synthesis of 3-fluorinated oxindoles, various bases were screened, with potassium carbonate showing the best efficiency. chinesechemsoc.org
Activation Free Energy Calculations
Activation free energy calculations using DFT provide quantitative data on the feasibility of proposed reaction pathways. For instance, in a study on S8-catalyzed triple cleavage of bromodifluoro compounds, the calculated free energy for the intermolecular nucleophilic substitution to form an amino amide intermediate was found to be 28.2 kcal mol−1, identifying it as the rate-determining step. nih.gov In another example, the activation free energy for a Finkelstein reaction involving a gem-difluoroalkyl bromide was calculated to be 23.4 kcal/mol. chemrxiv.org Furthermore, Saveant's modified Marcus theory has been employed to calculate the activation free energy of dissociative electron transfer pathways. google.com
Isocyanide Intermediate Formation
In reactions with primary amines, the in-situ generation of isocyanide intermediates is a key mechanistic step that has been elucidated with the help of DFT calculations. researchgate.netrsc.orgscispace.com These studies have demonstrated that the base plays a critical role in the reaction between primary amines and difluorocarbene to form these crucial isocyanide intermediates, which then go on to participate in the main catalytic cycle. researchgate.netmdpi.com
Experimental Mechanistic Studies
While computational studies provide a theoretical framework, experimental mechanistic studies are essential for validating these hypotheses and uncovering new reaction pathways. These studies often involve techniques like radical trapping experiments and the analysis of reaction intermediates.
Radical Intermediates and Pathways
A significant body of experimental evidence points to the involvement of radical intermediates in many reactions of this compound. The CF2CO2Et radical can be generated from this compound and participate in various reactions. mdpi.com
For example, in a photoredox reaction with cinnamyl alcohols, the CF2CO2Et radical adds to the double bond, initiating a sequence of lactonization and bromine-atom transfer. mdpi.com Similarly, in copper-catalyzed reactions, the oxidation of Cu(I) by this compound can produce the CF2COOEt radical. mdpi.com This radical can then add to alkenes or alkynes, leading to a variety of difluoroalkylated products. mdpi.comresearchgate.net Radical inhibition and trapping experiments have been crucial in confirming these radical pathways. rsc.org
The following table summarizes key findings from experimental and computational studies on the reaction mechanisms of this compound.
| Study Type | Key Findings | References |
| Computational (DFT) | Elucidated the dual role of BrCF2COOEt as a C1 synthon and difluoroalkylating agent. | researchgate.netrsc.org |
| Computational (DFT) | Confirmed the base-mediated formation of difluorocarbene via decarboxylation and debromination. | researchgate.netchinesechemsoc.org |
| Computational (DFT) | Calculated the activation free energy for the rate-determining step in a triple cleavage reaction. | nih.gov |
| Computational (DFT) | Demonstrated the crucial role of the base in forming isocyanide intermediates from primary amines and difluorocarbene. | researchgate.netrsc.orgscispace.commdpi.com |
| Experimental | Identified the formation and participation of the CF2CO2Et radical in photoredox and copper-catalyzed reactions. | mdpi.commdpi.com |
| Experimental | Utilized radical trapping experiments to confirm the presence of radical pathways. | rsc.org |
Role of Catalysts and Ligands
Catalysts and ligands play a pivotal role in directing the reactivity and selectivity of reactions involving this compound. Various transition metals, including copper, palladium, rhodium, and nickel, have been employed to facilitate these transformations.
Copper Catalysis: Copper is widely used, particularly in Michael additions and cross-coupling reactions. In the Michael addition to α,β-unsaturated carbonyl compounds, copper powder mediates the formation of 1,4-adducts. researchgate.netnih.gov The addition of a bidentate ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically improve these reactions, leading exclusively to the 1,4-adducts and preventing the formation of 1,2-adducts or radical-derived products. researchgate.net However, even with ligand acceleration, yields can be moderate, and by-product formation can be an issue. thieme-connect.com Copper catalysts, in combination with specific ligands and additives, can also be used to achieve selective C5-H bromination or difluoromethylation of 8-aminoquinoline (B160924) amides using this compound as a bifunctional reagent. nih.gov For instance, a cupric catalyst with an alkaline additive leads to bromination, while a cuprous catalyst with a silver additive favors difluoromethylation. nih.gov
Palladium Catalysis: Palladium catalysts are effective for cross-coupling reactions to form C(sp²)–CF₂ bonds. For example, a palladium-catalyzed Negishi cross-coupling of this compound with aryl bromides or triflates has been developed. acs.org This marked the first instance of converting aryl triflates into products with a C–CF₂ bond under these conditions. acs.org In a different transformation, palladium catalysis enables a difluoroalkylative carbonylation of aryl olefins, where this compound serves as both the difluoroalkyl precursor and a nucleophile. rsc.org
Rhodium and Nickel Catalysis: Rhodium catalysts have been used for the synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-β-lactams. setsunan.ac.jp Nickel-catalyzed cross-coupling reactions of bromodifluoroacetamides with arylboron reagents have also been successfully developed, with 1,10-phenanthroline-type ligands proving crucial for the catalytic efficiency. nii.ac.jp
The choice of ligand is often critical for the success of these catalytic reactions. In nickel-catalyzed couplings, while monodentate and bidentate phosphine (B1218219) ligands were found to be ineffective, nitrogen-containing ligands like 1,10-phenanthroline (B135089) were necessary for the reaction to proceed. nii.ac.jp Similarly, in copper-catalyzed N-formylation of amines, a phosphine ligand like X-phos is required. acs.org
| Catalyst System | Reaction Type | Role of Catalyst/Ligand | Reference |
|---|---|---|---|
| Cu powder / TMEDA | Michael Addition | Improves reaction, gives 1,4-adducts exclusively. | researchgate.net |
| Cu(I) or Cu(II) / Additives | C-H Functionalization | Selectively promotes bromination vs. difluoromethylation. | nih.gov |
| Palladium / Ligands | Negishi Cross-Coupling | Enables C(sp²)–CF₂ bond formation from aryl bromides/triflates. | acs.org |
| Nickel / 1,10-Phenanthroline Ligands | Cross-Coupling | Key for catalytic turnover with arylboron reagents. | nii.ac.jp |
| Rhodium | Imino-Reformatsky | Catalyzes synthesis of difluoro-β-lactams. | setsunan.ac.jp |
Influence of Bases and Solvents
The selection of base and solvent is a determining factor in the outcome of reactions with this compound, often dictating the reaction pathway and product distribution.
Influence of Bases: The base can influence whether the reaction proceeds via nucleophilic substitution, elimination (to form difluorocarbene), or even attack on a different part of the ester molecule. researchgate.net
In the difluoromethylation of phenols and thiols, a weak base like anhydrous potassium carbonate (K₂CO₃) is sufficient to generate the nucleophilic phenoxide or thiolate for subsequent substitution. thieme-connect.com
In the reaction with primary amines to form fluorine-containing heterocycles, bases like sodium carbonate (Na₂CO₃) are believed to play an active role in the in situ formation of key isocyanide intermediates from primary amines and difluorocarbene. rsc.org
A dramatic example of base-controlled reactivity is seen with tosyl-protected anilines. researchgate.net Using lithium hydroxide (B78521) (LiOH) promotes N-difluoromethylation, which proceeds through in-situ ester hydrolysis, decarboxylation, and formation of difluorocarbene. In contrast, switching the base to 4-N,N-dimethylamino pyridine (B92270) (DMAP) completely changes the pathway to favor N-ethylation, where the aniline (B41778) attacks the ethyl group of the ester. researchgate.net
Influence of Solvents: The solvent can affect reaction rates, selectivity, and even the stability of intermediates.
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can enhance nucleophilicity. thieme-connect.com DMF is the solvent of choice for the K₂CO₃-mediated difluoromethylation of phenols and thiols. thieme-connect.com
In Reformatsky-type reactions, tetrahydrofuran (B95107) (THF) is a common solvent, often used at reflux temperatures to suspend activated zinc powder. acs.org
In the N-difluoromethylation of 4-(Dimethylamino)pyridine (DMAP), switching the solvent from acetonitrile (B52724) (ACN) to THF (previously eluted through basic alumina) significantly increased the yield of the desired product. rsc.org This suggests that basic traces in the solvent can facilitate the necessary in-situ hydrolysis and decarboxylation steps. rsc.org
For some copper-catalyzed reactions, low-boiling solvents like THF are advantageous as they simplify the work-up process. researchgate.net In palladium-catalyzed carbonylations, dioxane was found to be the optimal solvent. rsc.org
| Base | Solvent | Reaction | Observed Effect | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | Difluoromethylation of phenols/thiols | Promotes nucleophilic substitution pathway. | thieme-connect.com |
| LiOH | - | Reaction with N-tosylanilines | Promotes N-difluoromethylation via difluorocarbene. | researchgate.net |
| DMAP | - | Reaction with N-tosylanilines | Promotes N-ethylation via nucleophilic attack on the ethyl group. | researchgate.net |
| Na₂CO₃ | CH₃CN | Reaction with primary amines | Facilitates formation of isocyanide intermediates. | rsc.orgrsc.org |
| - | THF vs. ACN | N-difluoromethylation of DMAP | THF (with basic traces) gave significantly higher yield than ACN. | rsc.org |
Stereochemical Course and Diastereoselectivity
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules like α,α-difluoro-β-amino acids. The Reformatsky reaction, especially with chiral N-sulfinylimines, has been extensively studied to understand and control the formation of new stereocenters.
In the reaction of the Reformatsky reagent derived from this compound with enantiopure N-sulfinylimines, the configuration of the sulfinyl group plays a dominant role in determining the stereochemical course of the addition. acs.orgacs.orgsoton.ac.uk This process, known as double diastereodifferentiation, can lead to excellent levels of diastereoselectivity. acs.orgsoton.ac.uk For matched cases, where the chirality of the sulfinyl group and the substrate are complementary, high diastereomeric ratios (d.r.) of over 94:6 can be achieved. acs.orgsoton.ac.uk For example, the addition to enantiopure p-toluenesulfinimines can afford diastereomeric ratios as high as 99:1. acs.orgacs.org
The structure of the imine substrate is also crucial. The reaction with α-oxygenated sulfinylimines proceeds with excellent diastereoselectivity. acs.orgsoton.ac.uk In contrast, reactions with sulfinylimines derived from unsubstituted alkanals show virtually no diastereoselectivity. acs.orgsoton.ac.uk The diastereomers produced from these reactions are often easily separable by chromatography, allowing for the isolation of enantiomerically pure, protected β-amino esters. nih.gov
The absolute configuration of the newly formed stereogenic center can be determined through methods like X-ray crystallography or by converting the product into a known compound and comparing its properties, such as optical rotation. acs.org
Analysis of By-products and Their Formation
Understanding the formation of by-products is crucial for optimizing reaction conditions and maximizing the yield of the desired product. In reactions with this compound, several side reactions can occur, leading to a range of unintended molecules.
In copper-mediated Michael additions, a significant amount of by-products can accompany the desired 1,4-adduct. thieme-connect.com Careful spectroscopic analysis has led to the elucidation of these side products. For instance, in the reaction with ethyl acrylate (B77674), a major by-product was identified which likely forms from the reaction of copper intermediates with another molecule of this compound via a haloform-type reaction. thieme-connect.com Minor by-products can also arise from a further Michael addition of the initial product with another molecule of the acrylate acceptor. thieme-connect.com The formation of these by-products was minimized by the addition of protic additives like water or acetic acid, which selectively protonate the problematic intermediates. thieme-connect.com
In the difluoromethylation of phenols, the formation of bis(aryloxy)fluoromethane compounds has been observed as a side product. thieme-connect.com In some palladium-catalyzed reactions, potential side reactions include the dimerization of radical intermediates or their further reaction with other olefin molecules. rsc.org
The synthesis of β,β-difluoroamino acids via a Strecker reaction sequence starting from this compound has been shown to suffer from partial racemization during the final nitrile hydrolysis step, which constitutes a loss of stereochemical purity. lookchem.com In domino aza-Reformatsky/cyclization reactions, the formation of undesired diastereomers is a key consideration, although in some cases the minor product can be isolated. beilstein-journals.org
Applications in the Synthesis of Complex Fluorinated Molecules
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. This has made ethyl bromodifluoroacetate a key player in the development of new pharmaceuticals and agrochemicals.
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. rsc.org this compound serves as a crucial building block for creating these fluorinated compounds. nih.gov It is instrumental in synthesizing a variety of fluorinated molecules that have emerged in fields like the nuclear industry, material science, and most notably, in pharmaceuticals and agrochemicals. nih.gov Approximately 25% of new biologically active molecules in pharmaceuticals and 40% in agrochemicals contain at least one fluorine atom. nih.gov
The use of fluorinated building blocks, such as those derived from this compound, can increase the cost of production for agrochemicals, which is a significant consideration for their use, especially in developing nations. nih.gov Despite this, the strategic incorporation of fluorine continues to be a major focus in the design of new and improved agrochemicals. nih.gov
A notable application of this compound is in the synthesis of difluoromethyl ethers of thiols and phenols, which are important intermediates for both pharmaceuticals and agrochemicals. thieme-connect.comthieme-connect.com This method provides an efficient alternative to other difluoromethylation techniques. thieme-connect.com
This compound plays a critical role in the synthesis of key intermediates for anti-tumor drugs, with the synthesis of Gemcitabine being a prime example. Gemcitabine is a widely used chemotherapeutic agent for treating various cancers, including pancreatic cancer. cardiff.ac.uk
The synthesis of Gemcitabine involves a Reformatsky reaction, where this compound is reacted with (R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of zinc. cardiff.ac.uk This reaction produces a β-hydroxy ester, which, after deprotection and lactonization, yields the crucial intermediate, 2-deoxy-2,2-difluoro-D-ribonolactone. cardiff.ac.uk This lactone is then further processed to produce Gemcitabine. cardiff.ac.uk
This compound is also utilized in the synthesis of other potential anti-cancer agents. For instance, it is used in the preparation of 3,3-difluoro-β-lactams, which are analogues of combretastatin (B1194345) A-4, a potent anti-tumor drug. mdpi.com These β-lactams have shown significant activity in human breast cancer cells. mdpi.com
Table 1: Synthesis of Anti-tumor Drug Intermediates Using this compound
| Intermediate/Drug | Key Reaction | Starting Materials | Significance |
|---|---|---|---|
| Gemcitabine Intermediate (2-deoxy-2,2-difluoro-D-ribonolactone) | Reformatsky Reaction | This compound, (R)-2,3-O-isopropylidene-D-glyceraldehyde, Zinc | Crucial intermediate for the synthesis of the anti-cancer drug Gemcitabine. cardiff.ac.uk |
| 3,3-difluoro-β-lactams | Microwave-assisted Reformatsky Reaction | This compound, Imines, Trimethylchlorosilane, Zinc dust | Analogues of combretastatin A-4 with potent anti-cancer activity. mdpi.com |
N-difluoromethylated compounds are of significant interest in drug discovery due to the unique properties conferred by the N-CF2H group. This compound has been successfully employed as a difluoromethylation reagent for the synthesis of these valuable compounds. rsc.org
A novel, transition-metal-free method has been developed for the N-difluoromethylation of pyridines and 4-pyridones/quinolones using this compound. rsc.org This process involves an initial N-alkylation of the pyridine (B92270) substrate with this compound, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated product. rsc.org This method is advantageous as it utilizes a cheap, safe, and commercially available reagent. rsc.org
The N-difluoromethylation of various pyridine-containing substrates using this method results in the formation of N-difluoromethylated pyridinium (B92312) salts in moderate to good yields. rsc.org This straightforward procedure expands the toolbox for creating novel fluorinated compounds with potential applications in medicinal chemistry. rsc.org
This compound is a key reagent for the synthesis of difluoroacetylated heterocycles. thieme-connect.comthieme-connect.com These compounds are important structural motifs in many biologically active molecules.
One prominent application is the synthesis of 2-[(difluoromethyl)thio]-1H-benzo[d]imidazole. This is achieved by reacting 1H-benzo[d]imidazole-2-thiol with this compound in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF). thieme-connect.comthieme-connect.com The reaction proceeds efficiently at 60 °C, yielding the desired product in high yield (95%). thieme-connect.comthieme-connect.com This method demonstrates the utility of this compound in the difluoroacetylation of heterocyclic thiols. thieme-connect.comthieme-connect.com
The resulting difluoroacetylated heterocycles can serve as versatile intermediates for further chemical transformations, enabling the creation of a diverse range of complex fluorinated molecules for various applications, including pharmaceuticals and agrochemicals. thieme-connect.com
The discovery of nalidixic acid in 1962 spurred extensive research into the structural modification of the quinolone nucleus to enhance antimicrobial activity. nih.gov A significant breakthrough occurred with the finding that a fluorine atom at the 6-position of the quinolone ring conferred broad and potent antimicrobial activity, leading to the development of the fluorinated quinolones. nih.gov
This compound has been utilized in the synthesis of N-difluoromethylated 4-quinolones. rsc.org For example, the reaction of 4-methoxyquinoline (B1582177) with this compound results in the formation of the corresponding N-difluoromethylated 4-quinolin-4-one with a 60% yield after purification. rsc.org This reaction provides a direct method for introducing the N-CF2H group into the quinolone scaffold, offering a pathway to novel fluorinated quinolone derivatives with potentially enhanced biological properties. rsc.org
The mode of action of quinolones involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. nih.gov The development of new fluorinated quinolones aims to improve their antimicrobial spectrum and overcome bacterial resistance. nih.gov
An efficient method for the synthesis of difluoromethyl ethers of thiols and phenols utilizes this compound in the presence of potassium carbonate (K2CO3). thieme-connect.comthieme-connect.com This protocol offers a chemoselective difluoromethylation of thiols and phenols, even in the presence of amines, and proceeds through a nucleophilic substitution pathway. thieme-connect.comthieme-connect.com
The general procedure involves stirring the aromatic, heteroaromatic, or heterocyclic thiol or phenol (B47542) with anhydrous K2CO3 and this compound in DMF at elevated temperatures (60 °C or 115 °C). thieme-connect.comthieme-connect.com The reaction yields the corresponding difluoromethylated compounds in yields ranging from 20% to 95%. thieme-connect.com This method is considered a valuable and scalable process for producing pharmaceutical and agrochemical intermediates containing the difluoromethyl group. thieme-connect.com
Table 2: Synthesis of Difluoromethyl Ethers of Thiols and Phenols
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Aromatic/Heteroaromatic Thiols | This compound, K2CO3, DMF | Aryl/Heteroaryl difluoromethyl sulfides | Up to 95% thieme-connect.comthieme-connect.com |
| Aromatic/Heteroaromatic Phenols | This compound, K2CO3, DMF | Aryl/Heteroaryl difluoromethyl ethers | 20-95% thieme-connect.com |
Difluoromethylated Pyridines and Pyridones
A novel, transition-metal-free method utilizes this compound for the N-difluoromethylation of pyridines and the synthesis of N-difluoromethylated 4-pyridones and 4-quinolones. mdpi.comresearchgate.net The process for N-difluoromethylation of pyridine substrates is efficient and proceeds via a two-step mechanism involving N-alkylation by this compound, followed by an in situ hydrolysis of the ester and subsequent decarboxylation. mdpi.comresearchgate.net This method provides the corresponding N-difluoromethylated pyridinium salts in moderate to good yields. mdpi.com
The reaction's effectiveness is influenced by both the steric and electronic properties of the substituents on the pyridine ring. nih.gov For instance, the reaction of 4-(dimethylamino)pyridine (DMAP) with this compound proceeds smoothly. nih.gov In the case of 4-alkoxypyridines, the reaction with this compound leads to the formation of N-difluoromethylated 4-pyridones. mdpi.com For example, 4-methoxy-2,6-dimethylpyridine (B1627070) reacts to yield 1-(difluoromethyl)-2,6-dimethylpyridin-4-one. mdpi.com Similarly, 4-methoxyquinoline is converted to 1-(difluoromethyl)quinolin-4-one in a 60% yield after purification. nih.gov
This protocol has also been applied to the synthesis of N-difluoromethyl-2-pyridone derivatives. acs.org Mechanistic studies indicate that N-difluoromethylpyridinium salts are key intermediates in these transformations.
Table 1: Synthesis of N-Difluoromethylated Pyridines and Pyridones
| Starting Material | Product | Yield |
| 4-Methoxyquinoline | 1-(Difluoromethyl)quinolin-4-one | 60% nih.gov |
| 4-(Dimethylamino)pyridine (DMAP) | N-Difluoromethyl-4-(dimethylamino)pyridinium salt | Good to quantitative researchgate.net |
| Pyridine Substrates (General) | N-Difluoromethylated Pyridinium Salts | Moderate to Good acs.org |
Fluorinated Piperidines
This compound is utilized as a reagent in the preparation of specific fluorinated piperidine (B6355638) structures. Notably, it is employed in the synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines. While its application in this context is documented, detailed research findings outlining the specific reaction conditions, yields, and substrate scope for this particular transformation are not extensively described in the reviewed scientific literature. General methods for creating fluorinated piperidines often involve complex multi-step syntheses, dearomatization-hydrogenation processes, or the use of alternative fluorinating agents.
α,α-Difluoro-β-lactams
A practical and highly enantioselective method for synthesizing α,α-difluoro-β-lactams involves the Reformatsky reaction of this compound with imines. acs.org This reaction is facilitated by the use of a commercially available chiral amino alcohol ligand, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol, and provides access to a variety of chiral α,α-difluoro-β-lactams under mild conditions at room temperature. acs.org The chemical stability of this compound simplifies the operational aspects of this procedure. acs.org The resulting fluorinated β-lactams have been obtained in yields of up to 74% with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.org
Table 2: Enantioselective Synthesis of α,α-Difluoro-β-lactams via Imino-Reformatsky Reaction
| Imine Substrate | Chiral Ligand | Product Yield | Enantiomeric Excess (ee) |
| N-(Benzylidene)aniline | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol | Up to 74% | >99% acs.org |
| Various N-Aryl and N-Alkyl Imines | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol | Moderate to High | High to Excellent acs.org |
Fluorinated Oxindoles
This compound serves as a key reagent in the copper-catalyzed synthesis of 3,3-difluoro-2-oxindoles. mdpi.com One effective strategy involves a copper/B₂pin₂-catalyzed C-H difluoroacetylation–cycloamidation of anilines with this compound. mdpi.com In this reaction, the amino group of the aniline (B41778) derivative acts as a directing group, leading to regioselective ortho-difluoroacetylation. mdpi.com The reaction proceeds through the formation of a CF₂CO₂R radical, which reacts with the aniline to form an intermediate that subsequently undergoes intermolecular cycloamidation to yield the 3,3-difluoro-2-oxindole product. mdpi.com This method is also effective for the C–H [3+2] annulation of N-substituted anilines with bromodifluoroacetate, catalyzed by copper, to afford 3,3'-disubstituted oxindoles in moderate to good yields. mdpi.com
Difluoroacetylated Coumarins
The synthesis of 3-difluoroacetylated coumarins can be achieved using this compound through different catalytic methods. One approach is a copper-catalyzed selective C-H difluoroalkylation of coumarins. mdpi.comnih.gov This reaction demonstrates good functional group tolerance for both the coumarin (B35378) substrate and the difluoroalkylation reagent. nih.gov
An alternative, mild, and efficient method involves a visible-light-promoted aryldifluoroacetylation of alkynes with this compound. researchgate.net This process is proposed to occur via a tandem radical cyclization, enabling the direct formation of both a C(sp²)–CF₂COOEt bond and a C–C bond to construct the coumarin scaffold. researchgate.net
N-Difluoromethylthioureas
A sulfite-promoted transformation allows for the synthesis of N-difluoromethylthioureas from various azoles using this compound and elemental sulfur. researchgate.netnih.gov In this one-pot reaction, this compound acts as the difluoromethylation reagent, while elemental sulfur serves as the sulfur source. researchgate.net The reaction accommodates a variety of azole substrates, including imidazoles, benzimidazoles, and triazoles, to produce a diverse range of azole thioureas in moderate to good yields. researchgate.netnih.gov For example, the reaction has been successfully applied to precursors of econazole (B349626) and ketoconazole. mdpi.com
Indolizine (B1195054) Derivatives
This compound is employed in a novel annulation reaction with pyridinium salts to construct indolizine derivatives with high efficiency. The reaction pathway is significantly influenced by the nature of substituents at the α-position of the pyridine ring. This method provides convenient access to various types of indolizines from readily available pyridinium salts under simple and mild reaction conditions.
Fluorine Analogues of Bioactive Compounds
The introduction of fluorine into bioactive molecules can significantly alter their chemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target enzymes, and improved pharmacokinetic profiles. nih.govnih.gov this compound is a key reagent in the synthesis of such fluorinated analogues. chemimpex.com
One of the most notable applications of this compound is in the synthesis of 2',2'-difluoro nucleosides. nih.gov A prominent example is the synthesis of Gemcitabine, a clinically effective anticancer agent used in the treatment of pancreatic cancer. nih.gov The synthesis involves a Reformatsky reaction where this compound is coupled with a glyceraldehyde derivative to construct the 2,2-difluoro-D-ribose moiety, a critical component of Gemcitabine. nih.gov
The general strategy for synthesizing fluorinated nucleosides often involves either the direct fluorination of a pre-existing nucleoside or the condensation of a fluorine-containing sugar component with a heterocyclic base. nih.govmdpi.com this compound is instrumental in the latter approach, providing the necessary difluorinated carbohydrate precursor. nih.gov
Another area of application is in the synthesis of fluorinated β-lactams, which are analogues of a class of antibiotics. The reaction of this compound with imines, often assisted by zinc and trimethylchlorosilane under microwave irradiation, yields 3,3-difluoro-β-lactams. mdpi.com These compounds have been investigated for their potential as anticancer agents. mdpi.com
Furthermore, this compound has been utilized in the preparation of fluorinated analogues of Vitamin D. mdpi.com The introduction of fluorine at various positions of the Vitamin D molecule can modulate its biological activity. For instance, the synthesis of 24,24-difluoro-25-hydroxyvitamin D3 has been achieved using a Reformatsky reaction with this compound as a key step. mdpi.com
The table below summarizes some bioactive compounds synthesized using this compound and their therapeutic areas.
| Bioactive Compound Analogue | Therapeutic Area | Key Synthetic Reaction Involving this compound |
| Gemcitabine (2',2'-difluorodeoxycytidine) | Anticancer (Pancreatic Cancer) | Reformatsky reaction with a glyceraldehyde derivative |
| 3,3-Difluoro-β-lactams | Anticancer | Microwave-assisted Reformatsky reaction with imines |
| 24,24-Difluoro-25-hydroxyvitamin D3 | Vitamin D Analogue | Reformatsky reaction |
Development of Advanced Materials
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them valuable in the development of advanced materials. greenpeace.toresearchgate.net this compound serves as an important intermediate in the production of specialty chemicals used in these materials. chemimpex.com
Fluorinated Polymers and Surfactants
This compound is a precursor for creating fluorinated monomers that can be polymerized to produce materials with specialized properties. chemimpex.com While direct polymerization of this compound is not common, its derivatives are used to introduce fluorinated segments into polymer chains. These fluorinated polymers exhibit desirable characteristics such as hydrophobicity, oleophobicity, and high thermal stability.
Fluorinated surfactants, or fluorosurfactants, are another class of materials where this compound finds application. These surfactants are highly effective at reducing surface tension, even at very low concentrations. researchgate.net They are used in a variety of applications, including coatings, cleaning agents, and fire-fighting foams. greenpeace.toresearchgate.net The synthesis of these surfactants can involve the incorporation of the difluoroacetate (B1230586) moiety derived from this compound.
Advanced Coatings and Additives
The incorporation of fluorinated compounds into coatings can significantly enhance their performance by providing properties such as water and oil repellency, stain resistance, and increased durability. chemimpex.comevonik.comsaesgetters.com this compound can be used to synthesize fluorinated additives that are then incorporated into coating formulations. chemimpex.com These additives migrate to the surface of the coating, creating a low-energy, non-stick surface. greenpeace.to
In the paper industry, fluorinated compounds are used to impart grease and water resistance to food packaging materials. researchgate.net this compound can be a starting material for the synthesis of the fluorinated chemicals used in these applications. chemimpex.com
The table below provides an overview of the applications of this compound in advanced materials.
| Material Type | Application | Role of this compound |
| Fluorinated Polymers | Specialty plastics, high-performance films | Precursor to fluorinated monomers |
| Fluorinated Surfactants | Coatings, cleaning agents, fire-fighting foams | Intermediate in the synthesis of fluorosurfactants |
| Advanced Coatings | Water and oil repellent coatings, anti-graffiti coatings | Synthesis of fluorinated additives |
| Food Packaging | Grease and water-resistant paper | Starting material for fluorinated chemicals |
Solid-State Fluorescence Properties of Synthesized Derivatives
Research into the derivatives of this compound has also extended to their photophysical properties. While this compound itself is not fluorescent, certain heterocyclic compounds synthesized using this reagent have demonstrated interesting solid-state fluorescence characteristics.
Compound Names
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems
The transformation of ethyl bromodifluoroacetate is heavily reliant on the catalysts and mediators used. Future research is intensely focused on discovering and optimizing new catalytic systems to enhance reaction efficiency, selectivity, and scope.
Key Research Thrusts:
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis. Recent advancements have described the palladium-catalyzed Negishi cross-coupling of this compound with aryl bromides and triflates. A significant development is the ability to perform these reactions under mild conditions without the pre-formation of organozinc reagents, which simplifies the experimental procedure.
Copper-Mediated Reactions: Copper powder has proven to be a versatile mediator for a variety of reactions involving this compound. These include cross-coupling with vinyl or aryl iodides, 1,4-addition (Michael-type) reactions with α,β-unsaturated carbonyl compounds, and radical additions to unactivated olefins. nih.govnih.gov The exploration of more soluble and highly active copper catalysts is an active area of research to improve reaction kinetics and substrate compatibility.
Visible-Light Photoredox Catalysis: A major emerging area is the use of visible-light photoredox catalysis. nih.gov This "green" chemistry approach allows for radical-triggered reactions under mild and environmentally benign conditions. For instance, the aryldifluoroacetylation of alkynes to synthesize 3-difluoroacetylated coumarins has been successfully developed using this strategy. nih.gov Future work will likely involve the development of new, more efficient organic and transition-metal-based photosensitizers to broaden the scope of these transformations. nih.gov
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Palladium | Cross-Coupling | Aryl Bromides, Aryl Triflates | Mild conditions, no pre-formation of organozinc reagents needed. |
| Copper | Cross-Coupling, 1,4-Addition, Radical Addition | Vinyl/Aryl Iodides, Michael Acceptors, Olefins | Versatile, cost-effective. |
| Visible-Light Photocatalysis | Radical Cyclization/Addition | Alkynes, Alkenes | "Green" approach, mild conditions, high functional group tolerance. nih.gov |
Development of Sustainable and Environmentally Friendly Processes
A significant driver in modern chemical synthesis is the development of processes that are sustainable and minimize environmental impact. Research involving this compound is increasingly aligned with the principles of green chemistry.
Key Strategies:
One-Pot Cascade Reactions: Designing multi-step reactions that occur in a single reaction vessel ("one-pot") avoids the need for isolating and purifying intermediates, which saves solvents, energy, and time. An efficient one-pot cascade process has been described where this compound plays a dual role as both a C1 synthon and a difluoroalkylating reagent in the synthesis of fluorine-containing heterocycles from primary amines. nih.gov
Avoiding Harsh Reagents: Traditional methods for preparing difluoroacetyl compounds sometimes rely on harsh or toxic reagents like oleum (B3057394). thieme-connect.com Newer methods focus on more benign alternatives. For example, a scalable process for the difluoromethylation of phenols and thiols uses this compound with potassium carbonate (K₂CO₃), a mild base, avoiding stronger, more hazardous reagents. chemicalbook.com
Energy-Efficient Catalysis: As mentioned, visible-light photoredox catalysis represents a major step towards sustainability by replacing heat-intensive methods with low-energy light at ambient temperatures. nih.gov
Expansion of Substrate Scope and Reaction Diversity
A primary goal of ongoing research is to broaden the range of molecules that can be synthesized using this compound, thereby increasing its versatility and impact.
Researchers have successfully reacted this compound with a wide array of substrates, demonstrating its broad applicability. wikipedia.org These include:
Aldehydes and ketones in Reformatsky-type reactions. acs.org
Aryl boronic acids via palladium-catalyzed coupling. wikipedia.org
Alkenes for Cu-catalyzed bromodifluoroacetylation. wikipedia.org
N-Sulfinylimines for the synthesis of α,α-difluoro-β-amino acids. uwindsor.ca
Primary amines to form valuable fluorine-containing heterocycles. nih.gov
Phenols and thiols for chemoselective difluoromethylation. chemicalbook.com
Future efforts will likely focus on reactions with more complex and sterically hindered substrates, as well as developing novel transformations that create multiple bonds in a single, highly controlled operation.
Investigation of Asymmetric Synthesis and Stereocontrol
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is crucial for the development of new pharmaceuticals and agrochemicals. Asymmetric synthesis involving this compound is a challenging but highly rewarding frontier.
A key breakthrough in this area is the asymmetric Reformatsky reaction between this compound and chiral N-sulfinylimines (derived from aldehydes). uwindsor.ca This reaction, mediated by zinc, produces β-substituted α,α-difluoro-β-amino acid derivatives with a high degree of stereocontrol. uwindsor.ca The configuration of the final product is directed by the chiral sulfinyl group on the imine.
Table of Diastereoselectivity in Asymmetric Reformatsky Reaction
| Imine Substrate (R-group) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Phenyl | (Ss,3S)-Ethyl N-(p-Tolylsulfinyl)-3-amino-2,2-difluoro-3-phenylpropanoate | 82 | 96:4 |
| 4-Bromophenyl | (Ss,3S)-Ethyl N-(p-Tolylsulfinyl)-3-amino-3-(4-bromophenyl)-2,2-difluoropropanoate | 75 | >98:2 |
| 2-Thienyl | (Ss,3S)-Ethyl N-(p-Tolylsulfinyl)-3-amino-2,2-difluoro-3-(2-thienyl)propanoate | 85 | 95:5 |
Data sourced from a study on the Reformatsky reaction with (S)-N-substituted-p-toluenesulfinimines and this compound. The reaction yields the corresponding p-toluenesulfinamides with high diastereoselectivity. uwindsor.ca
Future research will focus on developing new chiral auxiliaries and, more significantly, chiral catalysts that can induce enantioselectivity directly, without being incorporated into the final product. youtube.comnih.gov This includes the exploration of chiral Brønsted acids and chiral transition metal complexes capable of activating this compound or its reaction partners in a stereocontrolled manner. nih.gov
Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring
Understanding and optimizing complex chemical reactions requires precise monitoring of their progress in real-time. The application of advanced analytical techniques to reactions involving this compound is an emerging area that promises to accelerate process development.
While traditional techniques like Thin-Layer Chromatography (TLC) and post-reaction analysis by mass spectrometry (ESMS) are commonly used, the future lies in in situ (in the reaction mixture) monitoring. chemicalbook.com Techniques such as quantitative NMR spectroscopy and spectrophotometric absorbance titration can provide real-time data on the concentration of reactants, intermediates, and products. mdpi.com Applying these methods can help elucidate complex reaction mechanisms, such as distinguishing between nucleophilic substitution and difluorocarbene pathways.
Integration with Flow Chemistry and Process Intensification
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production methods. ethz.ch A key enabling technology for this is the move from traditional batch reactors to continuous flow reactors. youtube.commdpi.com
Although specific examples with this compound are still emerging, its chemistry is well-suited for translation to flow systems. Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which is particularly beneficial for fast or highly exothermic reactions. youtube.com This enhanced control can lead to higher yields, improved safety, and easier scalability. The integration of this compound chemistry into microreactors or other continuous flow platforms is a logical next step for industrial-scale synthesis of valuable difluoromethylated compounds.
Q & A
Q. What are the critical physical and chemical properties of ethyl bromodifluoroacetate for experimental design?
this compound (C₄H₅BrF₂O₂) is a colorless to pale-yellow liquid with a characteristic odor. Key properties include:
- Density : 1.583 g/mL at 25°C .
- Boiling Point : 112°C at 700 mmHg .
- Solubility : Miscible in ethanol and acetone; insoluble in water .
- Flammability : Highly flammable (flash point 21°C), requiring inert atmosphere or spark-free environments during handling .
- Vapor Pressure : Not reported, but its high flammability suggests volatile behavior under standard conditions . Methodological Note : Due to missing data (e.g., melting point), researchers should empirically determine phase transitions using differential scanning calorimetry (DSC).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid vapor inhalation; restrict access to non-essential personnel .
- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and flame-retardant lab coats .
- Storage : Keep in a cool, well-ventilated area away from oxidizers and ignition sources .
- Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination . Critical Consideration : Static discharge mitigation is mandatory due to low flash point .
Advanced Research Questions
Q. How is this compound employed in synthesizing fluorine-containing heterocycles?
this compound acts as a bifunctional reagent in one-pot cascade reactions. For example:
- Quadruple Cleavage Reaction : Reacting with primary amines generates α-difluoromethylated heteroaromatics (e.g., pyridines) via sequential C-Br/C-O bond cleavage. Copper catalysts (e.g., CuI) and polar aprotic solvents (DMF) optimize yields .
- Mechanistic Insight : The reaction proceeds through radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies . Optimization Tip : Elevated temperatures (80–100°C) and stoichiometric amine ratios enhance selectivity for six-membered heterocycles .
Q. What strategies control divergent reactivity of this compound in alkylation reactions?
The reagent exhibits base-dependent pathways:
- N-Difluoromethylation : Using LiOH or Cs₂CO₃ promotes ester hydrolysis and difluorocarbene formation, enabling N-CF₂H bond formation in anilines or phenols .
- N-Ethylation : Switching to DMAP redirects reactivity to nucleophilic ethyl transfer, yielding N-ethyl products .
- S-Functionalization : Thiols undergo SN2 attack at the bromine atom, forming S-(ethoxycarbonyl)difluoromethyl adducts . Key Consideration : Solvent polarity (e.g., THF vs. DMSO) and nucleophile hardness dictate product distribution.
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated fluorinations?
Discrepancies often arise from:
- Catalyst Purity : Trace copper impurities (e.g., from Cu powder) may accelerate side reactions. Pre-treatment with chelating agents (e.g., EDTA) improves reproducibility .
- Moisture Sensitivity : Hydrolysis of the ester group to bromodifluoroacetic acid can reduce yields. Anhydrous conditions (molecular sieves) and inert atmospheres are critical .
- Substrate Electronic Effects : Electron-deficient aromatics favor electrophilic difluoromethylation, while steric hindrance in ortho-substituted substrates lowers efficiency . Analytical Tool : LC-MS monitoring of intermediate species helps identify bottlenecks .
Methodological Resources
- Reaction Optimization : For Reformatsky-type reactions, use amino alcohol ligands (e.g., (S)-BINOL) to achieve >90% enantiomeric excess in α,α-difluoro-β-lactam synthesis .
- Toxicity Mitigation : While acute oral toxicity (LD₅₀ >2000 mg/kg in rats) is low, prolonged exposure requires institutional biosafety committee (IBC) approval .
- Environmental Compliance : Follow JIS Z 7253:2019 guidelines for wastewater treatment to prevent halogenated pollutant release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
